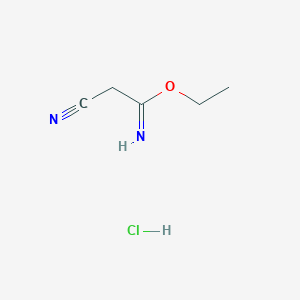
2-(3-Chlorophenyl)-1,3-benzoxazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Chlorophenyl)-1,3-benzoxazol-5-amine (CBA) is a synthetic compound that has been studied for its potential therapeutic applications. CBA is a heterocyclic compound containing a benzoxazole ring and a substituted phenyl group. It is a relatively new compound and has been studied for its potential use in a variety of medical and scientific applications.
Applications De Recherche Scientifique
Anticonvulsant and Antinociceptive Agent
“2-(3-Chlorophenyl)-1,3-benzoxazol-5-amine” has been studied for its potential as an anticonvulsant and antinociceptive agent. Research indicates that derivatives of this compound can be synthesized and evaluated in acute models of epilepsy, such as maximal electroshock (MES) and psychomotor seizures. The most active substances in this category have shown more beneficial ED50 and protective index values than reference drugs like valproic acid . Additionally, these compounds have been tested for their antinociceptive activity in models of tonic pain, suggesting a possible application in neuropathic pain management .
Interaction with Neuronal Channels
The molecular mechanism of action for the active derivatives of “2-(3-Chlorophenyl)-1,3-benzoxazol-5-amine” is believed to involve interaction with neuronal voltage-sensitive sodium (site 2) and L-type calcium channels. This interaction is crucial for the modulation of neuronal excitability and could be beneficial in the development of new therapeutic agents for neurological disorders .
Affinity for GABA A and TRPV1 Receptors
Further research into the compound’s derivatives has revealed an affinity for GABA A and TRPV1 receptors. These receptors play significant roles in the central nervous system, influencing sedative and analgesic effects. The modulation of these receptors could lead to new treatments for anxiety and pain .
Neuroprotective Properties
Studies have also explored the neuroprotective properties of “2-(3-Chlorophenyl)-1,3-benzoxazol-5-amine” derivatives. The compounds were tested for neurotoxic and hepatotoxic properties and showed no significant cytotoxic effect, indicating their safety for further development in neuroprotective therapies .
Synthetic Cathinone Analogs
While not directly related to “2-(3-Chlorophenyl)-1,3-benzoxazol-5-amine”, research on synthetic cathinones, which share a similar chemical structure, has been conducted. These studies provide insights into the psychoactive properties and potential therapeutic applications of structurally related compounds .
Chemical Synthesis and Characterization
The compound and its derivatives are of interest in the field of chemical synthesis and characterization. The starting materials and methods for synthesizing these compounds have been detailed, providing a foundation for further research and development in medicinal chemistry .
Mécanisme D'action
Target of Action
Similar compounds have been shown to interact with various biological targets, suggesting that this compound may also interact with a range of cellular components .
Mode of Action
The nature of these interactions and the resulting changes would depend on the specific targets involved .
Biochemical Pathways
While the specific biochemical pathways affected by 2-(3-Chlorophenyl)-1,3-benzoxazol-5-amine are not known, a related compound has been shown to exhibit anti-inflammatory effects in LPS-Activated RAW 264.7 Macrophages and BALB/c Mice-Induced Proinflammatory Responses via Downregulation of NF-κB/P38 MAPK Signaling . This suggests that 2-(3-Chlorophenyl)-1,3-benzoxazol-5-amine may also affect similar pathways and have downstream effects on cellular processes.
Pharmacokinetics
Related compounds have been shown to undergo metabolic transformations, suggesting that this compound may also be metabolized in the body . The impact of these properties on the compound’s bioavailability would depend on the specifics of its absorption, distribution, metabolism, and excretion.
Result of Action
Based on the effects of related compounds, it is likely that this compound could have a range of effects at the molecular and cellular level .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(3-Chlorophenyl)-1,3-benzoxazol-5-amine. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets .
Propriétés
IUPAC Name |
2-(3-chlorophenyl)-1,3-benzoxazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O/c14-9-3-1-2-8(6-9)13-16-11-7-10(15)4-5-12(11)17-13/h1-7H,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJHAVALWFPKQEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NC3=C(O2)C=CC(=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
54995-52-7 |
Source


|
| Record name | 2-(3-CHLOROPHENYL)-1,3-BENZOXAZOL-5-AMINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-[1-(4-Nitrophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2926655.png)
![(Z)-N-(4-ethylbenzo[d]thiazol-2-yl)-3-phenylacrylamide](/img/structure/B2926657.png)


![N-(2-ethoxyphenyl)-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2926664.png)
![(2Z)-2-[(2,4-difluorophenyl)imino]-8-methoxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2926665.png)

![N,2-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)quinolin-4-amine](/img/structure/B2926668.png)
![2-[4-(Propan-2-yl)phenyl]propan-2-amine hydrochloride](/img/structure/B2926669.png)



![2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2926675.png)